4-Hydroxy-1H-indazole-3-carboxylic acid (CAS 885519-93-7): A Privileged Scaffold in Medicinal Chemistry
4-Hydroxy-1H-indazole-3-carboxylic acid (CAS 885519-93-7): A Privileged Scaffold in Medicinal Chemistry
Executive Summary
In modern drug discovery, the selection of starting building blocks—often termed "synblocks"—dictates the physicochemical trajectory of a lead optimization campaign. 4-Hydroxy-1H-indazole-3-carboxylic acid (CAS 885519-93-7) is a highly specialized, privileged scaffold utilized extensively by medicinal chemists[1]. The indazole core serves as a robust bioisostere for indoles and benzimidazoles, offering superior metabolic stability and a unique hydrogen-bonding profile. The specific substitution pattern of this molecule—a carboxylic acid at the C3 position and a hydroxyl group at the C4 position—creates a dense array of pharmacophoric features within a compact, rigid framework, making it an ideal anchor for combinatorial library generation.
Physicochemical Properties & Molecular Descriptors
Understanding the baseline descriptors of a synblock is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its downstream derivatives. The quantitative data for 4-hydroxy-1H-indazole-3-carboxylic acid is summarized below[1][2]:
| Property | Value |
| CAS Registry Number | 885519-93-7 |
| Molecular Formula | C8H6N2O3 |
| Molecular Weight | 178.14 g/mol |
| Monoisotopic Mass | 178.03784 Da |
| Predicted XlogP | 1.1 |
| InChIKey | XWSXOIGNPIXBHE-UHFFFAOYSA-N |
Structural Rationale & Pharmacophore Utility
The utility of 4-hydroxy-1H-indazole-3-carboxylic acid stems from the logical relationship between its functional groups and biological target interactions.
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The Indazole Core (N1/N2): The N1-H and N2 atoms act as a bidentate hydrogen bond donor-acceptor pair. This motif is classically employed to interact with the ATP-binding hinge region of kinases or the NAD+ binding pocket of poly(ADP-ribose) polymerase (PARP).
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The C3-Carboxylic Acid: This moiety serves as the primary synthetic handle. It is typically converted into a carboxamide via coupling with diverse amines. The resulting 1H-indazole-3-carboxamides are well-documented, potent ligands for the serotonin 4 receptor (5-HT4R)[3] and cannabinoid receptor type 1 (CB1R)[4].
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The C4-Hydroxyl Group: The presence of the C4-hydroxyl introduces a critical dynamic. When the C3 position is converted to an amide, the C4-hydroxyl can form a strong intramolecular hydrogen bond with the amide carbonyl oxygen. This interaction restricts the rotatable bond between the indazole ring and the amide, locking the molecule into a planar conformation. Conformational restriction minimizes the entropic penalty upon target binding, often leading to significantly enhanced binding affinity.
Pharmacophore features of 4-hydroxy-1H-indazole-3-carboxylic acid and target interactions.
Experimental Methodologies: Functionalization Workflows
To synthesize target libraries, the C3-carboxylic acid must be functionalized. Traditional carbodiimide coupling (e.g., EDC/HOBt) often suffers from low yields when applied to indazole-3-carboxylic acids due to steric hindrance and the electron-withdrawing nature of the indazole ring. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice[5][6]. The 7-azabenzotriazole leaving group generated by HATU accelerates the amidation of sterically hindered or poorly nucleophilic amines.
Protocol: HATU-Mediated Amide Coupling
This protocol is designed as a self-validating system, ensuring that intermediate formation and reaction completion can be analytically tracked[5][6].
Step 1: Activation Dissolve 4-hydroxy-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration under an inert argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: The non-nucleophilic DIPEA deprotonates the carboxylic acid and neutralizes any amine hydrochloride salts without competing for the activated ester.
Step 2: Coupling Reagent Addition Add HATU (1.2 eq) to the solution. Stir at room temperature for 15-30 minutes. Causality: This incubation period is strictly required to allow the complete formation of the active O-(7-azabenzotriazol-1-yl) ester intermediate before the amine is introduced.
Step 3: Amine Addition Introduce the desired primary or secondary amine (1.1 eq). For aniline derivatives or highly sterically hindered amines, gentle heating (40–45 °C) may be applied.
Step 4: Reaction Monitoring (Self-Validation) Stir the mixture for 8–16 hours. Monitor reaction progress via LC-MS. Validation: The disappearance of the starting material mass (m/z [M+H]+ 179.04) and the appearance of the target mass confirms completion.
Step 5: Workup Quench the reaction by pouring the mixture into ice-cold water. If the product precipitates, isolate it via vacuum filtration. Otherwise, extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 10% aqueous citric acid, saturated aqueous NaHCO3, and brine. Causality: This specific sequence removes DIPEA, unreacted acid, and highly polar HATU byproducts (such as HOAt).
Step 6: Purification Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography or preparative HPLC.
Standard HATU-mediated amide coupling workflow for 1H-indazole-3-carboxylic acid derivatives.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized derivatives, rigorous analytical confirmation is required:
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LC-MS: Confirm the target mass. The presence of the C4-hydroxyl often leads to a characteristic fragmentation pattern (e.g., loss of H2O, -18 Da) in positive ion mode.
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1H NMR (DMSO-d6): The indazole N1-H typically appears as a broad singlet downfield (>13.0 ppm). The C4-hydroxyl proton will also appear as a distinct singlet (often exchanging with D2O). The aromatic protons (C5, C6, C7) will present a characteristic AMX or ABX spin system depending on the exact electronic environment induced by the C3-amide.
References
Sources
- 1. CAS 885519-93-7 | 4-hydroxy-1H-indazole-3-carboxylic acid - Synblock [synblock.com]
- 2. PubChemLite - C8H6N2O3S - Explore [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
